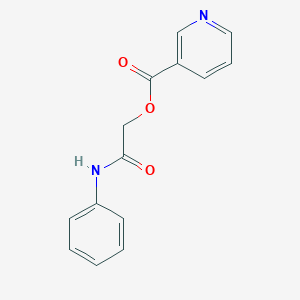
Nicotinic acid phenylcarbamoylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinic acid phenylcarbamoylmethyl ester, also known as NPC, is a chemical compound that has been widely studied for its potential therapeutic applications. NPC is a derivative of nicotinic acid, which is also known as vitamin B3. The compound has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of Nicotinic acid phenylcarbamoylmethyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. Nicotinic acid phenylcarbamoylmethyl ester has been found to inhibit the activity of various enzymes, such as histone deacetylases and cyclooxygenases, which play important roles in inflammation and tumorigenesis.
Biochemical and Physiological Effects:
Nicotinic acid phenylcarbamoylmethyl ester has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, Nicotinic acid phenylcarbamoylmethyl ester has been shown to induce apoptosis and inhibit cell proliferation by regulating the expression of various genes involved in cell cycle progression and apoptosis. In neurodegenerative disease models, Nicotinic acid phenylcarbamoylmethyl ester has been found to reduce oxidative stress and inflammation, which are known to contribute to the pathogenesis of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Nicotinic acid phenylcarbamoylmethyl ester in lab experiments is its versatility and broad range of biological activities. Nicotinic acid phenylcarbamoylmethyl ester has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects, making it a useful compound for studying various diseases and biological processes. However, one of the limitations of using Nicotinic acid phenylcarbamoylmethyl ester is its potential toxicity, which can limit its use in certain experimental models.
Zukünftige Richtungen
There are several future directions for research on Nicotinic acid phenylcarbamoylmethyl ester. One area of interest is the development of novel Nicotinic acid phenylcarbamoylmethyl ester derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanisms of action of Nicotinic acid phenylcarbamoylmethyl ester and its derivatives, which could lead to the development of new therapeutic strategies for various diseases. Finally, more research is needed to explore the potential use of Nicotinic acid phenylcarbamoylmethyl ester in combination with other drugs or therapies for enhanced efficacy.
Synthesemethoden
Nicotinic acid phenylcarbamoylmethyl ester can be synthesized through a multi-step process that involves the reaction of nicotinic acid with phenyl isocyanate and methyl chloroformate. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Nicotinic acid phenylcarbamoylmethyl ester has been extensively studied for its potential therapeutic applications in various fields. In cancer research, Nicotinic acid phenylcarbamoylmethyl ester has been found to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disease research, Nicotinic acid phenylcarbamoylmethyl ester has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, Nicotinic acid phenylcarbamoylmethyl ester has been studied for its potential use in treating cardiovascular diseases, metabolic disorders, and skin disorders.
Eigenschaften
Produktname |
Nicotinic acid phenylcarbamoylmethyl ester |
|---|---|
Molekularformel |
C14H12N2O3 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
(2-anilino-2-oxoethyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C14H12N2O3/c17-13(16-12-6-2-1-3-7-12)10-19-14(18)11-5-4-8-15-9-11/h1-9H,10H2,(H,16,17) |
InChI-Schlüssel |
WCDUZGYQSONQKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



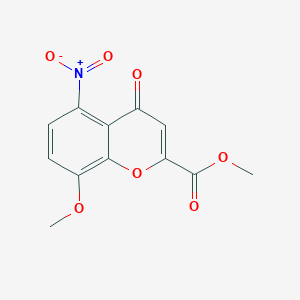
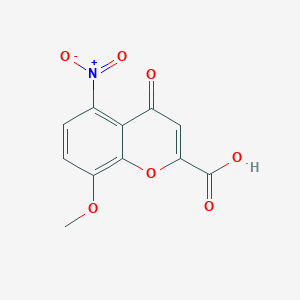
![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)
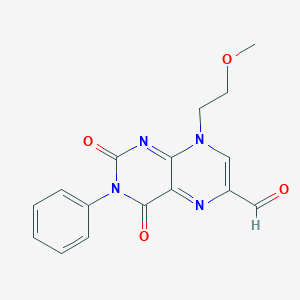
![1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone](/img/structure/B300326.png)
![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B300327.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-6-carboxylate](/img/structure/B300328.png)
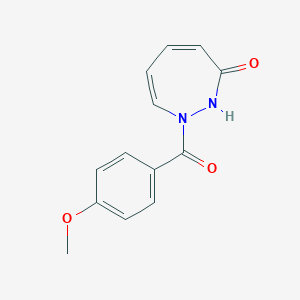
![Ethyl 9-methyl-4-oxo-5,6-diazatricyclo[5.2.0.0~2,5~]non-8-ene-6-carboxylate](/img/structure/B300330.png)
![13-Benzyl 6-tert-butyl 10,10-dimethyl-4-oxo-3-[(phenylacetyl)amino]-9,11,14-trioxa-5,6,13-triazatetracyclo[5.5.2.0~2,5~.0~8,12~]tetradecane-6,13-dicarboxylate](/img/structure/B300331.png)
![Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300332.png)
![5-hydroxy-5-methyl-6-[4-oxo-3-[(phenylacetyl)amino]-1-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)-2-azetidinyl]-5,6-dihydro-4H-1,2-oxazin-4-yl benzoate](/img/structure/B300334.png)
![Ethyl 8-benzoyl-3,10-dimethyl-4-oxo-9-oxa-5,6,8-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300335.png)
![5,5',7,7'-tetramethoxy-2,2,2',2'-tetramethyl-2,2',3,3'-tetrahydro-1H,1'H-4,4'-spirobi[quinoline]](/img/structure/B300338.png)